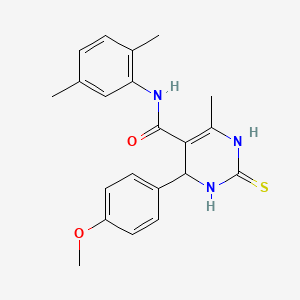

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core functionalized with a 2-sulfanylidene group, a 4-methoxyphenyl substituent at position 4, a 6-methyl group, and an N-(2,5-dimethylphenyl)carboxamide moiety at position 5. Its structural complexity arises from the interplay of methoxy, methyl, and sulfanylidene groups, which influence physicochemical properties such as logP, solubility, and molecular conformation .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-12-5-6-13(2)17(11-12)23-20(25)18-14(3)22-21(27)24-19(18)15-7-9-16(26-4)10-8-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNUVYIZWQMKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 2,5-dimethylphenylamine and 4-methoxybenzaldehyde. These compounds undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally analogous tetrahydropyrimidine derivatives (Table 1), focusing on substituent effects, molecular properties, and crystallographic behavior.

Table 1: Comparative Analysis of Structurally Similar Tetrahydropyrimidine Derivatives

Key Findings

Substituent Effects on Hydrophobicity :

- The target compound’s 2,5-dimethylphenyl and 4-methoxyphenyl substituents likely increase logP compared to the chlorinated analog due to methyl groups’ hydrophobic nature. However, the brominated analog exhibits higher logP (~4.3) owing to bromine’s polarizable electron cloud.

- The 2,5-dimethoxy groups in the chlorinated analog reduce logP (3.85) relative to the target compound, as methoxy groups introduce polarity despite their electron-donating effects.

Hydrogen-Bonding and Solubility :

- The target compound’s hydrogen-bond acceptors (4) are fewer than the chlorinated analog (6) due to the absence of a second methoxy group. This reduces aqueous solubility (logSw ≈ -4.5, inferred from ).

- The brominated analog lacks methoxy groups, further limiting solubility but enhancing membrane permeability.

Crystal Packing and Conformation :

- Methoxy and halogen substituents influence molecular conformation and crystal packing. The chlorinated analog forms polymeric chains via C–H⋯O interactions, while bromine’s larger atomic radius in may promote halogen bonding.

- The target compound’s 2,5-dimethylphenyl group likely induces steric hindrance, altering dihedral angles between the pyrimidine core and aryl rings compared to analogs .

Synthetic and Analytical Relevance :

- Structural studies of analogs utilized SHELX software for crystallographic refinement and ORTEP-3 for molecular visualization , underscoring the importance of these tools in elucidating substituent-dependent properties.

Biological Activity

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C21H23N3O2S

- Molecular Weight : 381.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The tetrahydropyrimidine core is known for its ability to modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, studies indicate that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as the MAPK pathway and inhibiting cell cycle progression.

| Study | Findings |

|---|---|

| Induction of apoptosis in glioma cell lines via mitochondrial pathway activation. | |

| Inhibition of proliferation in breast cancer cells through G1 phase arrest. |

Biological Assays

The biological activity of this compound has been evaluated using various assays:

-

Cytotoxicity Assays :

- MTT assay results demonstrated dose-dependent cytotoxicity against several cancer cell lines.

- IC50 values ranged from 10 to 30 µM depending on the cell type.

-

Apoptosis Detection :

- Flow cytometry was employed to assess apoptosis rates, showing significant increases in early and late apoptotic cells upon treatment with the compound.

-

Cell Cycle Analysis :

- Cell cycle assays indicated a notable increase in the percentage of cells arrested in the G1 phase after treatment.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study on its effects against human glioblastoma cells revealed that treatment with this compound led to a reduction in cell viability by approximately 70% compared to untreated controls.

- Case Study 2 : In vivo studies using murine models demonstrated significant tumor growth inhibition when administered in combination with conventional chemotherapy agents.

Q & A

Q. Methodology :

- Fragment-Based Design : Introduce bioisosteres (e.g., CF₃ for CH₃) to balance potency and ADMET properties.

- Regioselective Alkylation : Protect sulfanylidene groups () to direct functionalization to N- or O-sites .

Advanced: Which computational approaches predict target binding affinity and selectivity?

Answer:

- Molecular Docking : AutoDock Vina or Glide models interactions with ATP-binding pockets (e.g., kinases in ).

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.

- QSAR Models : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values.

Validation : Cross-check with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Advanced: What challenges arise in regioselective alkylation of sulfanylidene groups, and how are they addressed?

Answer:

Challenges :

- Competing N- vs. S-alkylation due to ambident nucleophilicity.

- Steric hindrance from bulky substituents (e.g., 2,5-dimethylphenyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.